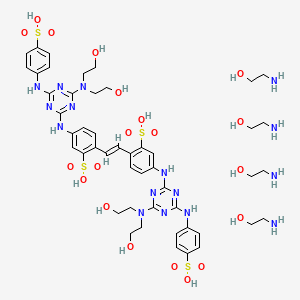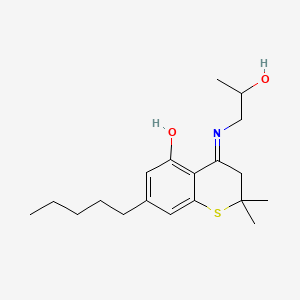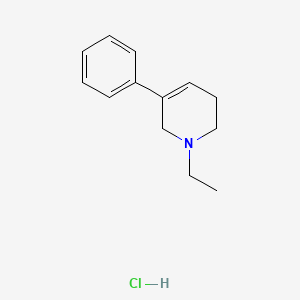
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride: is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated, with an ethyl group at the 1-position and a phenyl group at the 5-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of pyridine derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
化学反応の分析
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
科学的研究の応用
Chemistry: In chemistry, Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its neuroprotective properties and its role in modulating neurotransmitter systems .
Medicine: In medicine, this compound is explored for its potential use in treating neurological disorders such as Parkinson’s disease. It acts as a dopaminergic neurotoxin, which is useful in creating animal models for studying the disease .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and as an intermediate in organic synthesis .
作用機序
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects the dopaminergic system by inhibiting the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is mediated through its binding to dopamine transporters and subsequent inhibition of dopamine reuptake .
類似化合物との比較
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Piperidine: A fully saturated analog of pyridine.
Dihydropyridine: A partially saturated analog of pyridine with two hydrogen atoms added.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various scientific and industrial applications .
特性
CAS番号 |
109904-51-0 |
|---|---|
分子式 |
C13H18ClN |
分子量 |
223.74 g/mol |
IUPAC名 |
1-ethyl-5-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-14-10-6-9-13(11-14)12-7-4-3-5-8-12;/h3-5,7-9H,2,6,10-11H2,1H3;1H |
InChIキー |
YLKAUGSVSFTTEO-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC=C(C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


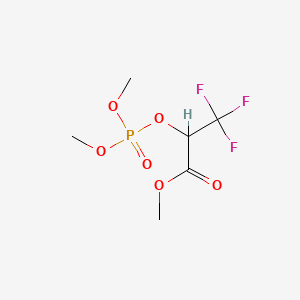
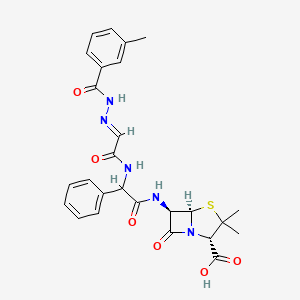
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
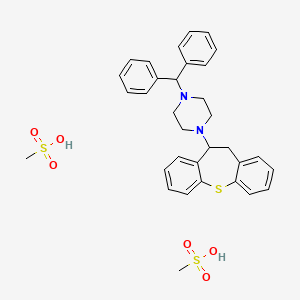
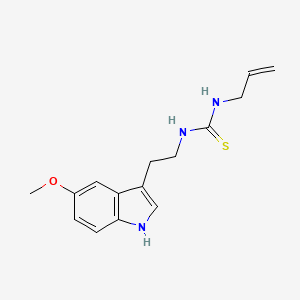
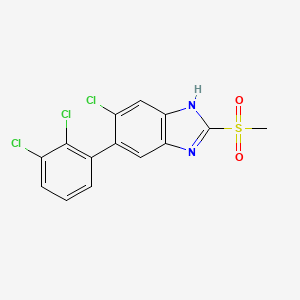

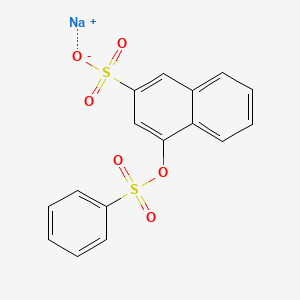
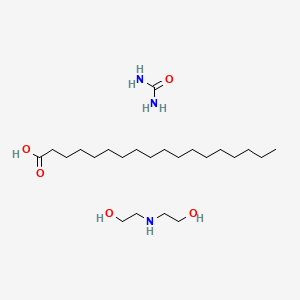
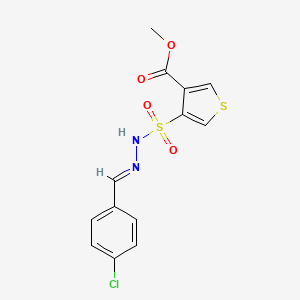
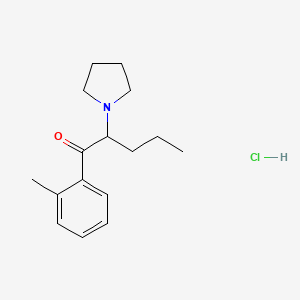
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
